4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1448057-43-9
VCID: VC4903067
InChI: InChI=1S/C15H17F3N4O4S2/c1-21-10-19-20-14(21)27(23,24)11-6-8-22(9-7-11)28(25,26)13-5-3-2-4-12(13)15(16,17)18/h2-5,10-11H,6-9H2,1H3
SMILES: CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Molecular Formula: C15H17F3N4O4S2
Molecular Weight: 438.44

4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine

CAS No.: 1448057-43-9

Cat. No.: VC4903067

Molecular Formula: C15H17F3N4O4S2

Molecular Weight: 438.44

* For research use only. Not for human or veterinary use.

4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine - 1448057-43-9

Specification

CAS No. 1448057-43-9
Molecular Formula C15H17F3N4O4S2
Molecular Weight 438.44
IUPAC Name 4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine
Standard InChI InChI=1S/C15H17F3N4O4S2/c1-21-10-19-20-14(21)27(23,24)11-6-8-22(9-7-11)28(25,26)13-5-3-2-4-12(13)15(16,17)18/h2-5,10-11H,6-9H2,1H3
Standard InChI Key SWYPQQOFFIJCDR-UHFFFAOYSA-N
SMILES CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name of the compound is 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine, reflecting its piperidine backbone substituted with two distinct sulfonyl groups. The molecular formula is C₁₅H₁₇F₃N₄O₄S₂, with a molecular weight of 438.4 g/mol .

Table 1: Key Structural and Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₇F₃N₄O₄S₂
Molecular Weight438.4 g/mol
CAS Number1448057-43-9
XLogP3 (Partition Coefficient)1.09
Topological Polar Surface Area81.29 Ų

Structural Features

The molecule comprises a piperidine ring (six-membered amine) with two sulfonyl (-SO₂-) substituents:

  • 4-Methyl-4H-1,2,4-triazol-3-yl sulfonyl group: A five-membered aromatic ring containing three nitrogen atoms, with a methyl group at position 4.

  • 2-(Trifluoromethyl)phenyl sulfonyl group: A benzene ring substituted with a trifluoromethyl (-CF₃) group at position 2.

The sulfonyl groups enhance the compound’s electrophilicity and potential for hydrogen bonding, critical for interactions in biological systems.

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multi-step reactions:

  • Piperidine Functionalization:

    • Step 1: Sulfonation of piperidine at position 4 using chlorosulfonic acid to yield 4-sulfonylpiperidine.

    • Step 2: Introduction of the 4-methyl-1,2,4-triazole moiety via nucleophilic substitution under basic conditions (e.g., potassium carbonate in ethanol) .

  • Aromatic Sulfonation:

    • Step 3: Sulfonation of 2-(trifluoromethyl)benzene using fuming sulfuric acid, followed by coupling to the piperidine scaffold via a Mitsunobu reaction or SN2 displacement.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Chlorosulfonic acid, 0°C, 2h85%
24-Methyl-1,2,4-triazole, K₂CO₃, EtOH, reflux78%
32-(Trifluoromethyl)benzenesulfonyl chloride, DMF, 50°C65%

Analytical Characterization

Key techniques for structural confirmation include:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 3.24–3.33 ppm (piperidine protons), δ 7.56–8.01 ppm (aromatic protons), and δ 4.76 ppm (triazole methyl group) .

    • ¹³C NMR: Signals for sulfonyl carbons appear at δ 110–120 ppm.

  • High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 439.1 (calculated 438.4) .

  • Infrared (IR) Spectroscopy: Strong absorptions at 1350 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but limited solubility in water (<1 mg/mL) . Stability studies indicate decomposition above 200°C, with hygroscopic tendencies requiring storage under anhydrous conditions .

Table 3: Physicochemical Data

PropertyValue
Melting PointNot reported
Boiling PointNot reported
LogP (Octanol-Water)1.09 (XLogP3)
Solubility in Water<1 mg/mL
Solubility in DMSO>50 mg/mL

Computational Chemistry Insights

  • Molecular Dynamics Simulations: Predict strong binding affinity to cytochrome P450 enzymes due to sulfonyl groups’ electron-withdrawing effects.

  • Density Functional Theory (DFT): The trifluoromethyl group’s electronegativity stabilizes the molecule’s lowest unoccupied molecular orbital (LUMO), enhancing reactivity toward nucleophiles .

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Structural modifications (e.g., replacing CF₃ with Cl) could enhance bioavailability .

  • Prodrug Development: Esterification of the sulfonyl groups may improve aqueous solubility.

Materials Science

  • Polymer Additives: Sulfonyl groups’ electron-withdrawing properties make the compound a candidate for flame-retardant materials .

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